molecular formula C33H38N4O8 B193445 RPR121056 CAS No. 181467-56-1

RPR121056

Cat. No.: B193445
CAS No.: 181467-56-1
M. Wt: 618.7 g/mol
InChI Key: BSVVZICJFYZDJJ-XIFFEERXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

APC is a pyranoindolizinoquinoline.

Properties

IUPAC Name

5-[[1-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonyl]piperidin-4-yl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N4O8/c1-3-21-22-15-20(45-32(42)36-13-10-19(11-14-36)34-12-6-5-7-28(38)39)8-9-26(22)35-29-23(21)17-37-27(29)16-25-24(30(37)40)18-44-31(41)33(25,43)4-2/h8-9,15-16,19,34,43H,3-7,10-14,17-18H2,1-2H3,(H,38,39)/t33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVVZICJFYZDJJ-XIFFEERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435189
Record name 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181467-56-1
Record name RPR 121056
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181467561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RPR121056 (APC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RPR121056, also known as APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]-carbonyloxycamptothecin), is a major metabolite of the chemotherapeutic agent Irinotecan (CPT-11). Formed through the oxidation of Irinotecan by the cytochrome P450 enzyme CYP3A4, this compound functions as a topoisomerase I inhibitor. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its role as a significantly less potent inhibitor of topoisomerase I compared to SN-38, the primary active metabolite of Irinotecan. We will explore the downstream signaling pathways activated by this compound-induced DNA damage, leading to cell cycle arrest and apoptosis. This document also includes a compilation of relevant quantitative data, detailed experimental protocols for the characterization of this compound, and visual diagrams to illustrate key molecular interactions and experimental procedures.

Core Mechanism of Action: Topoisomerase I Inhibition

The primary mechanism of action of this compound is the inhibition of DNA topoisomerase I, a crucial enzyme responsible for relaxing DNA supercoiling during replication and transcription. By binding to the enzyme-DNA complex, this compound stabilizes the transient single-strand breaks created by topoisomerase I. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of "cleavable complexes." The collision of replication forks with these stalled complexes results in the formation of irreversible double-strand DNA breaks, triggering a cascade of cellular responses that ultimately lead to cell death.

While sharing this mechanism with SN-38, this compound exhibits significantly lower potency. It has been reported to be approximately 100-fold less potent than SN-38 as an inducer of topoisomerase I DNA-cleavable complexes and as a cell growth inhibitor.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its related compounds for comparative analysis.

Table 1: In Vitro Cytotoxicity

CompoundCell LineIC50Reference
This compound (APC)KB2.1 µg/ml
Irinotecan (CPT-11)KB5.5 µg/ml
SN-38KB0.01 µg/ml
SN-38HT-298.8 nM
Irinotecan (CPT-11)HT-29> 100 nM

Table 2: Topoisomerase I Inhibition

CompoundParameterPotencyReference
This compound (APC)Induction of Topoisomerase I DNA-cleavable complexes100-fold less potent than SN-38

Signaling Pathways

The DNA damage induced by this compound triggers a complex network of signaling pathways, primarily culminating in apoptosis. The following diagram illustrates the key components of this process.

Topoisomerase_I_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound TopoI_DNA Topoisomerase I-DNA Complex This compound->TopoI_DNA Binds to Cleavable_Complex Cleavable Complex (Stabilized by this compound) TopoI_DNA->Cleavable_Complex Forms DSB Double-Strand Break Cleavable_Complex->DSB Leads to Replication_Fork Replication Fork Replication_Fork->Cleavable_Complex Collides with ATM_ATR ATM/ATR Kinases DSB->ATM_ATR Activates p53 p53 ATM_ATR->p53 Phosphorylates & Activates Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced Topoisomerase I inhibition leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Topoisomerase I Relaxation Assay

This assay is used to determine the inhibitory effect of this compound on the catalytic activity of topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. Inhibitors of the enzyme prevent this relaxation. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • 5x Stop Buffer/Gel Loading Dye (e.g., 5% SDS, 25% glycerol, 0.125% bromophenol blue)

  • Agarose

  • 1x TAE Buffer

  • Ethidium bromide or other DNA stain

Protocol:

  • Prepare a reaction mixture containing 1x Topoisomerase I Assay Buffer and supercoiled plasmid DNA (e.g., 200-500 ng).

  • Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (solvent only) and a no-enzyme control.

  • Initiate the reaction by adding a pre-determined amount of human Topoisomerase I enzyme to each tube (except the no-enzyme control).

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reactions by adding the Stop Buffer/Gel Loading Dye.

  • Load the samples onto a 1% agarose gel prepared with 1x TAE buffer.

  • Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analyze the results: The supercoiled DNA will migrate faster than the relaxed DNA. An effective inhibitor will show a higher proportion of supercoiled DNA at increasing concentrations.

TopoI_Relaxation_Assay_Workflow start Start prep_rxn Prepare Reaction Mix (Buffer, Supercoiled DNA) start->prep_rxn add_rpr Add this compound (and controls) prep_rxn->add_rpr add_topoI Add Topoisomerase I add_rpr->add_topoI incubate Incubate at 37°C add_topoI->incubate stop_rxn Stop Reaction (add Stop Buffer) incubate->stop_rxn gel_electro Agarose Gel Electrophoresis stop_rxn->gel_electro visualize Stain and Visualize DNA bands gel_electro->visualize analyze Analyze Results visualize->analyze end End analyze->end

Caption: Workflow for the Topoisomerase I Relaxation Assay.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in biological matrices such as plasma.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A fluorescence detector is often used for sensitive detection of Irinotecan and its metabolites.

Materials:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • Acetonitrile (ACN)

  • Methanol

  • Formic acid or other buffer components for the mobile phase

  • Plasma samples containing this compound

  • Protein precipitation agent (e.g., acetonitrile or methanol)

  • Internal standard (e.g., camptothecin)

Protocol:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a known volume of plasma, add the internal standard.

    • Precipitate proteins by adding 2-3 volumes of cold acetonitrile or methanol.

    • Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column.

    • Equilibrate the column with the mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Set the fluorescence detector to the appropriate excitation and emission wavelengths for RPR1210

RPR121056: A Key Intermediate in the Metabolic Labyrinth of Irinotecan

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Irinotecan (CPT-11), a cornerstone in the treatment of various solid tumors, undergoes a complex series of metabolic transformations that significantly influence its efficacy and toxicity. While the primary activation pathway to the potent anti-cancer agent SN-38 is well-documented, the role of alternative metabolic routes is crucial for a comprehensive understanding of irinotecan's pharmacology. This technical guide provides an in-depth exploration of RPR121056, also known as APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin), a significant metabolite in an oxidative pathway of irinotecan metabolism. We delve into the enzymatic processes governing its formation and subsequent conversion, present quantitative pharmacokinetic data, detail experimental protocols for its analysis, and provide visual representations of the key metabolic and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction

Irinotecan is a semi-synthetic analog of the natural alkaloid camptothecin and functions as a prodrug. Its therapeutic effect is primarily mediated by its active metabolite, SN-38, a potent inhibitor of topoisomerase I, an enzyme critical for DNA replication and repair. The metabolic journey of irinotecan is intricate, involving multiple enzymatic pathways that lead to both activation and detoxification. A key pathway in this metabolic network involves the formation of this compound (APC).

This compound is an inactive metabolite of irinotecan generated through oxidation of the piperidinylpiperidine side chain, a reaction primarily catalyzed by cytochrome P450 3A4 (CYP3A4) enzymes. While considered inactive, this compound can be subsequently converted to the active metabolite SN-38 by carboxylesterases (CES). This positions this compound as a critical intermediate in a secondary pathway for SN-38 formation, the understanding of which is vital for predicting patient response and managing toxicity.

Metabolic Pathways of Irinotecan Involving this compound

The metabolism of irinotecan can be broadly categorized into two main routes: activation via hydrolysis and inactivation via oxidation, followed by potential secondary activation.

2.1. Formation of this compound:

Irinotecan is metabolized in the liver by CYP3A4 enzymes, leading to the formation of two primary oxidative metabolites: this compound (APC) and NPC (7-ethyl-10-[4-(1-piperidino)-1-amino] carbonyloxycamptothecin). This oxidative pathway competes with the direct conversion of irinotecan to SN-38 by carboxylesterases.

2.2. Conversion of this compound to SN-38:

Although initially considered an inactive metabolite, this compound can be hydrolyzed by carboxylesterases to yield the active metabolite SN-38. This conversion has been demonstrated in vitro using rabbit liver carboxylesterase, highlighting a potential secondary route for the generation of the therapeutically active compound.

2.3. Overall Metabolic Scheme:

The intricate interplay between these pathways is crucial. The direct conversion of irinotecan to SN-38 by CES1 and CES2 is a low-affinity process. The oxidative pathway leading to this compound and NPC, followed by the potential conversion of these metabolites to SN-38, adds another layer of complexity to the overall pharmacokinetic and pharmacodynamic profile of irinotecan.

Below is a diagram illustrating the metabolic pathway of irinotecan with a focus on this compound.

Irinotecan_Metabolism Irinotecan Irinotecan (CPT-11) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Carboxylesterases (CES1, CES2) This compound This compound (APC) (Inactive Metabolite) Irinotecan->this compound CYP3A4 NPC NPC (Inactive Metabolite) Irinotecan->NPC CYP3A4 SN38G SN-38 Glucuronide (Inactive) SN38->SN38G UGT1A1 This compound->SN38 Carboxylesterases NPC->SN38 Carboxylesterases

Irinotecan Metabolic Pathway.

Quantitative Data

The pharmacokinetics of irinotecan and its metabolites, including this compound, exhibit significant inter-individual variability. The following tables summarize key pharmacokinetic parameters from published studies.

Table 1: Pharmacokinetic Parameters of Irinotecan and its Metabolites

ParameterIrinotecanSN-38SN-38GThis compound (APC)Reference
AUC (ng·h/mL) 37,800 ± 14,400793 ± 4592,130 ± 1,1604,200 ± 2,050
Clearance (L/h) 74.3 (lactone)---
12.3 (carboxylate)---
Vss (L) 445 (lactone)---
78 (carboxylate)---

Data are presented as mean ± standard deviation where available. AUC: Area under the plasma concentration-time curve; Vss: Volume of distribution at steady state.

Table 2: In Vitro Conversion of this compound (APC) to SN-38 by Rabbit Liver Carboxylesterase

ParameterValueReference
Apparent Km (µM) 37.9 ± 7.1
Vmax (pmol/unit/min) 16.9 ± 0.9

Km: Michaelis constant; Vmax: Maximum reaction velocity.

Experimental Protocols

Accurate quantification of this compound and other irinotecan metabolites is essential for pharmacokinetic and metabolic studies. The following provides a detailed methodology for the analysis of these compounds in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1. Protocol: Quantification of Irinotecan and its Metabolites in Human Plasma by LC-MS/MS

4.1.1. Materials and Reagents:

  • Irinotecan, SN-38, SN-38G, and this compound (APC) analytical standards

  • Camptothecin (CPT) as internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Acetic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

4.1.2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., CPT in 50% methanol).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 15,500 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% aqueous methanolic solution or a specific ratio of mobile phases A and B).

  • Vortex to dissolve the residue.

  • Centrifuge at 15,500 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Gemini C18, 3 µm, 100 mm x 2.0 mm).

  • Mobile Phase A: 0.1% formic acid or 0.1% acetic acid in water.

The Biological Activity of RPR121056: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RPR121056, also known as APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin), is a major metabolite of the widely used anticancer drug irinotecan (CPT-11). This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its role as a metabolite in the complex pharmacology of irinotecan. While irinotecan's potent antitumor effects are primarily attributed to its active metabolite, SN-38, a thorough understanding of all major metabolites, including this compound, is crucial for optimizing therapeutic strategies and managing patient variability in response and toxicity. This document summarizes the available quantitative data, details relevant experimental protocols, and illustrates the key metabolic pathways involving this compound.

Introduction

Irinotecan (CPT-11) is a semisynthetic analog of the natural alkaloid camptothecin and a cornerstone in the treatment of various solid tumors, most notably metastatic colorectal cancer. It functions as a prodrug, requiring metabolic activation to exert its cytotoxic effects. The primary mechanism of action of irinotecan is the inhibition of topoisomerase I, a nuclear enzyme essential for DNA replication and transcription. This inhibition is mediated by its highly potent metabolite, SN-38.

The metabolic fate of irinotecan is complex, involving several enzymatic pathways that lead to a variety of metabolites with differing biological activities. One of the main metabolic routes involves oxidation by cytochrome P450 3A4 (CYP3A4) enzymes, resulting in the formation of several metabolites, including this compound (APC). This compound is considered a significantly less active or inactive metabolite compared to SN-38. This guide will delve into the specifics of its biological activity, or lack thereof, and its place within the broader metabolic landscape of irinotecan.

Metabolic Pathway of Irinotecan and the Formation of this compound

The biotransformation of irinotecan is a critical determinant of its efficacy and toxicity. The metabolic pathway is characterized by two main competing processes: activation to the potent SN-38 and inactivation/detoxification through various enzymatic reactions.

  • Activation: Irinotecan is converted to its active metabolite, SN-38, by carboxylesterases (CEs), primarily in the liver. SN-38 is a potent topoisomerase I inhibitor, estimated to be 100- to 1000-fold more active than irinotecan itself.

  • Inactivation: A significant portion of irinotecan is metabolized by CYP3A4 enzymes in the liver. This oxidative metabolism leads to the formation of several metabolites, including this compound (APC) and NPC (7-ethyl-10-[4-(1-piperidino)-1-amino]carbonyloxycamptothecin). This compound is formed through the oxidation of the terminal piperidine ring of irinotecan. SN-38 is further detoxified by UDP-glucuronosyltransferase 1A1 (UGT1A1) to form the inactive SN-38 glucuronide (SN-38G).

The interplay between these activation and inactivation pathways is a key factor in the significant inter-individual variability observed in patient response to irinotecan therapy.

Irinotecan_Metabolism cluster_activation Activation Pathway cluster_inactivation Inactivation Pathways Irinotecan Irinotecan (CPT-11) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Carboxylesterases (CEs) This compound This compound (APC) (Inactive Metabolite) Irinotecan->this compound CYP3A4 NPC NPC (Inactive Metabolite) Irinotecan->NPC CYP3A4 SN38G SN-38G (Inactive Glucuronide) SN38->SN38G UGT1A1 NPC->SN38 Carboxylesterases (CEs)

Figure 1: Simplified metabolic pathway of Irinotecan.

Biological Activity of this compound

Current scientific literature indicates that this compound possesses minimal to no direct cytotoxic or topoisomerase I inhibitory activity, especially when compared to the potent metabolite SN-38.

Cytotoxicity

Direct in vitro studies have demonstrated the lack of significant cytotoxic activity of this compound. A key study investigating the potential of this compound as a prodrug found that it exhibited no inhibition of cell growth in U373 MG human glioblastoma cells at concentrations up to 1 µM.[1] This is in stark contrast to SN-38, which typically displays IC50 values in the nanomolar range against various cancer cell lines.

Topoisomerase I Inhibition

While direct enzymatic assays on this compound are not extensively reported, its classification as an "inactive" metabolite strongly suggests that it is a poor inhibitor of topoisomerase I. The structural modifications to the piperidino side chain, which differentiate it from the parent compound irinotecan, likely hinder its ability to interact effectively with the topoisomerase I-DNA complex.

Prodrug Potential

Interestingly, while this compound is largely inactive in human cells, it can be converted to the active metabolite SN-38 by certain non-human enzymes. Specifically, rabbit liver carboxylesterase has been shown to catalyze this conversion.[1] This has led to the exploration of this compound in enzyme-prodrug therapeutic strategies, where a non-human enzyme could be targeted to the tumor site to locally activate the otherwise inert this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the biological and metabolic parameters of this compound.

Table 1: Cytotoxicity Data for this compound

CompoundCell LineAssayIC50Reference
This compound (APC)U373 MGCell Growth Inhibition> 1 µM[1]
This compound (APC) + Rabbit CarboxylesteraseU373 MGCell Growth Inhibition0.27 ± 0.08 µM[1]
This compound (APC)U373 MG cells transfected with rabbit carboxylesterase cDNACell Growth Inhibition0.8 ± 0.1 µM[1]

Table 2: Kinetic Parameters for the Conversion of this compound to SN-38 by Rabbit Liver Carboxylesterase

ParameterValueReference
Apparent Km37.9 ± 7.1 µM[1]
Vmax16.9 ± 0.9 pmol/unit/min[1]

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Quantification of this compound and Other Irinotecan Metabolites by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of irinotecan and its metabolites (including this compound/APC, SN-38, and SN-38G) in biological matrices such as plasma.

Methodology:

  • Sample Preparation:

    • Plasma samples are typically subjected to protein precipitation using a cold organic solvent like methanol or acetonitrile.

    • To quantify the total concentration (lactone and carboxylate forms), the sample is acidified (e.g., with hydrochloric acid) to convert the carboxylate form to the lactone form.

    • The mixture is centrifuged, and the supernatant is collected for analysis.

    • An internal standard (e.g., camptothecin) is added to correct for variations in sample processing and injection volume.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used for separation.

    • Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase is typically acidic to maintain the compounds in their lactone form.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Detection:

    • Fluorescence detection is highly sensitive and commonly used for the quantification of irinotecan and its metabolites.

    • Typical excitation and emission wavelengths are around 370 nm and 534 nm, respectively. The specific wavelengths may be optimized for each compound.

  • Quantification:

    • A calibration curve is generated using standards of known concentrations of each analyte.

    • The peak area of each analyte is normalized to the peak area of the internal standard.

    • The concentration of the analyte in the unknown sample is determined by interpolating its normalized peak area on the calibration curve.

HPLC_Workflow start Start: Plasma Sample protein_precipitation Protein Precipitation (e.g., Methanol) start->protein_precipitation acidification Acidification (e.g., HCl) protein_precipitation->acidification centrifugation Centrifugation acidification->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection hplc_injection HPLC Injection supernatant_collection->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection Fluorescence Detection separation->detection quantification Data Analysis and Quantification detection->quantification end End: Concentration Data quantification->end

Figure 2: General workflow for HPLC quantification.
In Vitro Cytotoxicity Assay (Cell Growth Inhibition)

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Methodology:

  • Cell Culture:

    • Human cancer cell lines (e.g., U373 MG glioblastoma cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding:

    • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium.

    • The culture medium is removed from the wells, and the cells are treated with the various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.

    • For experiments involving enzymatic conversion, the enzyme (e.g., rabbit liver carboxylesterase) is added to the medium along with this compound.

  • Incubation:

    • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay.

    • The assay reagent is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

    • The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

  • Data Analysis:

    • The absorbance values are corrected for background absorbance.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound (APC) is a major, yet biologically inactive, metabolite of the anticancer drug irinotecan. Its formation, mediated by CYP3A4 enzymes, represents a significant pathway in the detoxification of the parent drug. While this compound itself does not contribute to the direct cytotoxic effects of irinotecan therapy, its potential as a prodrug in targeted enzyme-prodrug therapies warrants further investigation. A comprehensive understanding of the entire metabolic profile of irinotecan, including the formation and fate of this compound, is essential for personalizing cancer therapy and improving patient outcomes. The experimental protocols detailed in this guide provide a framework for the continued study of this compound and other irinotecan metabolites in both preclinical and clinical research settings.

References

An In-depth Technical Guide to the Metabolic Pathway of Irinotecan to APC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of the chemotherapeutic agent irinotecan to its metabolite, 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin (APC). This document details the core metabolic pathway, presents quantitative data in a structured format, outlines detailed experimental protocols, and includes visualizations of the key processes.

Introduction to Irinotecan Metabolism

Irinotecan (CPT-11) is a prodrug and a derivative of camptothecin, an inhibitor of topoisomerase I. Its therapeutic efficacy is primarily attributed to its conversion to the active metabolite, SN-38. However, irinotecan undergoes extensive and complex metabolism in the body, leading to the formation of several other metabolites, including APC. The formation of APC is a significant pathway in irinotecan's biotransformation, primarily mediated by cytochrome P450 enzymes. Understanding this pathway is crucial for optimizing irinotecan therapy, managing its toxicity, and developing novel drug delivery strategies.

The Core Metabolic Pathway: Irinotecan to APC

The primary route for the formation of APC from irinotecan is through oxidation. This reaction is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, which is highly expressed in the liver and small intestine. The biotransformation involves the oxidation of the terminal piperidine ring of the irinotecan molecule.

Another related metabolite, 7-ethyl-10-[4-amino-1-piperidino]-carbonyloxycamptothecin (NPC), is also formed through CYP3A4-mediated oxidation. While APC is considered a major metabolite, it is significantly less potent as a topoisomerase I inhibitor compared to SN-38. Some studies suggest that APC can be subsequently converted to SN-38 by carboxylesterases, although the clinical significance of this secondary activation pathway in humans remains to be fully elucidated.

dot

Caption: Metabolic pathway of Irinotecan to APC and other key metabolites.

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolic conversion of irinotecan to APC and other relevant pharmacokinetic parameters.

Table 1: Enzyme Kinetic Parameters for APC Formation

SubstrateEnzymeKm (µM)Vmax (pmol/min/mg protein)Source
Irinotecan (Lactone)Human Liver Microsomes (CYP3A4)18.4 ± 1.426.0 ± 0.6
Irinotecan (Carboxylate)Human Liver Microsomes (CYP3A4)39.7 ± 11.613.4 ± 1.7

Table 2: Pharmacokinetic Parameters of Irinotecan and its Metabolites in Pediatric Patients

ParameterIrinotecan (IRN)SN-38APCSource
Systemic Clearance (liters/h/m²)58.7 ± 18.8--
AUC0→6 (ng/ml·h) at 20 mg/m²-90.9 ± 96.4-
AUC0→6 (ng/ml·h) at 24 mg/m²-103.7 ± 62.4-
AUC0→6 (ng/ml·h) at 29 mg/m²-95.3 ± 63.9-
Relative Extent of Metabolism to APC (APC AUC / IRN AUC)--0.29 ± 0.17

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the irinotecan to APC metabolic pathway.

In Vitro Metabolism of Irinotecan using Human Liver Microsomes

This protocol describes the procedure for assessing the conversion of irinotecan to APC using human liver microsomes, which are rich in CYP3A4 enzymes.

Materials:

  • Human liver microsomes (pooled)

  • Irinotecan hydrochloride

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Tris buffer (50-100 mM)

  • Internal standard (e.g., camptothecin)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of irinotecan in a suitable solvent (e.g., DMSO or methanol) and dilute to the desired concentrations in potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the following in order:

      • Potassium phosphate buffer (to make up the final volume)

      • Human liver microsomes (final concentration typically 0.2-1.0 mg/mL)

      • Irinotecan solution (at various concentrations to determine kinetics)

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Reaction Termination:

    • After a specified incubation time (e.g., 30-60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis. The sample may be evaporated to dryness and reconstituted in the mobile phase for improved sensitivity.

  • Analysis:

    • Analyze the formation of APC using a validated HPLC-MS/MS method (see Protocol 4.2).

Experimental_Workflow_In_Vitro cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Reaction Termination & Sample Processing cluster_analysis 4. Analysis A Prepare Irinotecan stock and dilutions D Combine buffer, microsomes, and Irinotecan A->D B Prepare NADPH regenerating system F Initiate reaction with NADPH system B->F C Thaw human liver microsomes on ice C->D E Pre-incubate at 37°C for 5 min D->E E->F G Incubate at 37°C (e.g., 30-60 min) F->G H Add ice-cold acetonitrile with internal standard G->H I Vortex and centrifuge H->I J Collect supernatant I->J K Analyze APC formation by HPLC-MS/MS J->K

In Vitro Cytotoxicity of RPR121056: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals,

This document aims to provide a comprehensive technical guide on the in vitro cytotoxicity of the compound RPR121056. However, extensive searches of publicly available scientific literature and databases have yielded no specific data regarding the cytotoxic effects, mechanisms of action, or experimental protocols for a compound designated this compound.

While the core requirements of this request—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—cannot be fulfilled for this compound due to the absence of specific information, this guide will instead provide a methodological framework and illustrative examples based on common practices in cytotoxicity profiling. This will serve as a template for how such a technical guide would be structured if data for this compound were available.

Quantitative Assessment of Cytotoxicity

In a typical cytotoxicity study, the concentration-dependent effect of a compound on cell viability is determined. The primary metric for this is the IC50 value, which represents the concentration of a compound that inhibits a biological process by 50%. This data is generally presented in a tabular format for clarity and ease of comparison across different cell lines and exposure times.

Table 1: Hypothetical Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma24Data N/A
48Data N/A
72Data N/A
A549Lung Carcinoma24Data N/A
48Data N/A
72Data N/A
HCT116Colon Carcinoma24Data N/A
48Data N/A
72Data N/A

Data presented is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are standard protocols for common in vitro cytotoxicity assays.

Cell Culture and Treatment

Human cancer cell lines (e.g., MCF-7, A549, HCT116) would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells would be seeded in 96-well plates at a predetermined density and allowed to adhere overnight. Subsequently, cells would be treated with a range of concentrations of the test compound (in this case, this compound) for specified durations.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for 4 hours at 37°C to allow the conversion of MTT into formazan crystals by metabolically active cells.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

LDH Cytotoxicity Assay

The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells, an indicator of compromised membrane integrity.

  • After treatment, the 96-well plate is centrifuged at 250 x g for 10 minutes.

  • An aliquot of the supernatant from each well is transferred to a new plate.

  • The LDH reaction mixture is added to each well.

  • The plate is incubated for 30 minutes at room temperature, protected from light.

  • The absorbance is measured at 490 nm.

  • Cytotoxicity is calculated based on the LDH activity in the supernatant relative to a maximum LDH release control.

Visualization of Cellular Pathways

Understanding the mechanism of action of a cytotoxic compound often involves elucidating the signaling pathways it modulates. Graphviz (DOT language) is a useful tool for creating clear diagrams of these pathways.

Hypothetical Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a novel compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Line_Selection Select Cancer Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Line_Selection->Cell_Seeding Compound_Preparation Prepare this compound Dilutions Compound_Addition Add this compound to Cells Compound_Preparation->Compound_Addition Cell_Seeding->Compound_Addition Incubation Incubate for 24, 48, 72h Compound_Addition->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Data_Collection Measure Absorbance MTT_Assay->Data_Collection LDH_Assay->Data_Collection IC50_Calculation Calculate IC50 Values Data_Collection->IC50_Calculation Statistical_Analysis Statistical Analysis IC50_Calculation->Statistical_Analysis

A typical workflow for in vitro cytotoxicity testing.
Hypothetical Signaling Pathway: Induction of Apoptosis

If this compound were found to induce apoptosis, a diagram could illustrate the potential signaling cascade involved. The following example depicts the intrinsic (mitochondrial) pathway of apoptosis.

Apoptosis_Pathway This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress Bcl2_Family Bcl-2 Family Modulation (e.g., Bax/Bcl-2 ratio) Cellular_Stress->Bcl2_Family Mitochondrial_Permeability Increased Mitochondrial Membrane Permeability Bcl2_Family->Mitochondrial_Permeability Cytochrome_c Cytochrome c Release Mitochondrial_Permeability->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

The intrinsic pathway of apoptosis.

RPR121056 (CAS Number: 181467-56-1): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RPR121056, also known as APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]carbonyloxycamptothecin), is a significant human metabolite of the anticancer drug Irinotecan (CPT-11). Irinotecan is a prodrug that is converted to its active metabolite, SN-38, a potent topoisomerase I inhibitor. This compound is formed through an alternative metabolic pathway mediated by the cytochrome P450 enzyme CYP3A4. While generally considered an inactive metabolite, its formation is a critical aspect of Irinotecan's pharmacology, influencing the overall disposition and availability of the active SN-38. This technical guide provides a comprehensive overview of the current research on this compound, including its mechanism of action, metabolism, and relevant experimental data and protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 181467-56-1
Molecular Formula C₃₃H₃₈N₄O₈
Molecular Weight 618.68 g/mol
Synonyms APC, 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]carbonyloxycamptothecin

Mechanism of Action and Biological Activity

This compound's primary role is as a metabolite in the complex pharmacology of Irinotecan. Unlike SN-38, which is a potent inhibitor of topoisomerase I, this compound is generally considered to have minor or no direct antitumor activity.

Topoisomerase I Inhibition

Direct quantitative data on the topoisomerase I inhibitory activity of this compound is limited. However, studies on its parent compound, Irinotecan, and its active metabolite, SN-38, provide a framework for understanding its potential mechanism. Topoisomerase I inhibitors function by stabilizing the covalent complex between the enzyme and DNA, leading to DNA single-strand breaks and ultimately cell death in replicating cells.

Cytotoxicity

Available data suggests that this compound itself possesses low cytotoxic activity. In a study using U373 MG human glioblastoma cells, this compound alone showed no inhibition of cell growth at concentrations up to 1 µM. However, in the presence of rabbit liver carboxylesterase, which can convert this compound to SN-38, an IC50 of 0.27 ± 0.08 µM was observed. This indicates that this compound can act as a prodrug for the highly active SN-38 in specific enzymatic environments.

Metabolism and Pharmacokinetics

This compound is a major metabolite of Irinotecan, formed through oxidation of the piperidino-piperidine side chain by CYP3A4. This metabolic pathway competes with the conversion of Irinotecan to the active metabolite SN-38 by carboxylesterases. Therefore, the activity of CYP3A4 can significantly influence the therapeutic efficacy and toxicity of Irinotecan by shunting it towards the formation of the less active this compound.

Pharmacokinetic studies have primarily focused on this compound as a metabolite of Irinotecan. In pediatric patients receiving protracted low-dose Irinotecan, the mean relative extent of Irinotecan metabolism to APC (this compound) after the first dose was 0.29 ± 0.17.

Irinotecan Metabolism Pathway

Irinotecan_Metabolism Irinotecan Irinotecan (CPT-11) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Carboxylesterases This compound This compound (APC) (Inactive Metabolite) Irinotecan->this compound CYP3A4 SN38G SN-38 Glucuronide (Inactive) SN38->SN38G UGT1A1

Metabolic pathways of Irinotecan.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, standard protocols used for evaluating camptothecin analogues can be adapted.

Quantification of this compound in Plasma by HPLC

Objective: To determine the concentration of this compound in plasma samples.

Methodology: A high-performance liquid chromatography (HPLC) method with fluorometric detection can be utilized.

  • Sample Preparation:

    • To 250 µl of plasma, add 500 µl of a methanol/1 N hydrochloric acid (98:2, v/v) solution.

    • Vortex the mixture for 10 seconds.

    • Centrifuge at 10,000 g for 5 minutes at 4°C.

    • To 600 µl of the supernatant, add 5 µl of 1 N hydrochloric acid.

  • HPLC Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is typically used.

    • Flow Rate: Approximately 1 ml/min.

    • Detection: Fluorometric detection with excitation and emission wavelengths optimized for this compound (specific wavelengths would need to be determined empirically, but for related compounds, excitation is often around 370 nm and emission around 530 nm).

    • Quantification: A standard curve is generated using known concentrations of purified this compound.

Experimental Workflow for this compound Quantification

In-depth Technical Guide: Exploratory Studies on RPR121056 Antitumor Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the investigational compound RPR121056 is not publicly available in sufficient detail to provide a comprehensive technical guide. The following is a generalized framework and illustrative example of how such a guide would be structured, based on common practices in preclinical cancer drug development. The specific data, protocols, and pathways for this compound are hypothetical due to the absence of published research.

Executive Summary

This document provides a technical overview of the preclinical antitumor activities of this compound, a novel investigational agent. The enclosed data summarizes its in vitro and in vivo efficacy, outlines the experimental methodologies employed, and visualizes the proposed mechanism of action through signaling pathway diagrams. This guide is intended to offer a comprehensive resource for researchers and professionals in the field of oncology drug development.

Quantitative Data Summary

The antitumor effects of this compound have been evaluated across a panel of human cancer cell lines and in xenograft models. The following tables present a summary of the key quantitative findings.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT-116Colorectal CarcinomaData not available
MCF-7Breast AdenocarcinomaData not available
A549Lung CarcinomaData not available
PC-3Prostate AdenocarcinomaData not available

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)p-value
HCT-116Vehicle Control0-
HCT-116This compound (10 mg/kg)Data not available<0.05
MCF-7Vehicle Control0-
MCF-7This compound (10 mg/kg)Data not available<0.05

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with serial dilutions of this compound (ranging from 0.01 to 100 µM) or vehicle control (0.1% DMSO) for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated using non-linear regression analysis.

In Vivo Xenograft Tumor Model
  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.

  • Tumor Cell Implantation: 5 x 10⁶ HCT-116 or MCF-7 cells in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment and control groups.

  • Drug Administration: this compound (10 mg/kg) or vehicle control was administered via intraperitoneal injection daily for 21 days.

  • Efficacy Evaluation: Tumor growth inhibition was calculated at the end of the study.

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of this compound, its impact on key cellular signaling pathways was investigated. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows.

Proposed Signaling Pathway of this compound

RPR121056_Signaling_Pathway This compound This compound Target_Protein Putative Target (e.g., Kinase) This compound->Target_Protein Inhibits Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Apoptosis Apoptosis Downstream_Effector_1->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Effector_2->Cell_Cycle_Arrest

Caption: Proposed mechanism of this compound via target inhibition.

Experimental Workflow for In Vitro Studies

The Camptothecin Analogue RPR121056: A Technical Overview within the Context of Irinotecan Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RPR121056, also known as 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin (APC), is a camptothecin analogue primarily recognized as a human metabolite of the widely used anticancer drug, irinotecan (CPT-11). While extensive research has focused on irinotecan and its potent active metabolite, SN-38, this compound has been characterized as one of its inactive metabolites. This guide provides a comprehensive overview of the basic research surrounding this compound, placing it within the essential context of its parent compound, irinotecan. This document will detail its chemical properties, its place in the metabolic pathway of irinotecan, and the foundational mechanism of action of this class of topoisomerase I inhibitors.

Chemical and Physical Properties of this compound

A summary of the known chemical and physical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C33H38N4O8PubChem
Molecular Weight 618.7 g/mol PubChem
IUPAC Name 5-[[1-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonyl]piperidin-4-yl]amino]pentanoic acidPubChem
Synonyms RPR-121056, APC, 7-ethyl-10-(4-N-(5-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecinPubChem
CAS Number 181467-56-1PubChem

Mechanism of Action: Topoisomerase I Inhibition by Camptothecins

Camptothecin and its analogues, including the parent compound of this compound, irinotecan, exert their cytotoxic effects by inhibiting the nuclear enzyme DNA topoisomerase I. Topoisomerase I plays a crucial role in DNA replication and transcription by relieving torsional strain. It achieves this by creating transient single-strand breaks in the DNA, allowing the DNA to unwind, and then resealing the break.

Camptothecins bind to the covalent complex formed between topoisomerase I and DNA, stabilizing it. This prevents the religation of the single-strand break. When a DNA replication fork encounters this stabilized complex, it leads to the formation of a double-strand break, which is a lethal event for the cell, ultimately triggering apoptosis.

Topoisomerase_I_Inhibition cluster_0 Normal DNA Replication cluster_1 Inhibition by Camptothecin DNA_Supercoil Supercoiled DNA Topoisomerase_I Topoisomerase I DNA_Supercoil->Topoisomerase_I Binding Transient_Complex Topoisomerase I-DNA Transient Complex Topoisomerase_I->Transient_Complex Single-strand break Religated_DNA Relaxed DNA Transient_Complex->Religated_DNA Religation Camptothecin Camptothecin (e.g., SN-38) Stabilized_Complex Stabilized Topo I-DNA Cleavage Complex Camptothecin->Stabilized_Complex Stabilization Replication_Fork Advancing Replication Fork Stabilized_Complex->Replication_Fork Collision DSB Double-Strand Break Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Topoisomerase I inhibition by camptothecins.

Metabolic Pathway of Irinotecan and the Formation of this compound

This compound is a product of the complex metabolic pathway of irinotecan. Irinotecan is a prodrug that is converted to its highly active metabolite, SN-38, by carboxylesterases. SN-38 is approximately 100 to 1000 times more potent as a topoisomerase I inhibitor than irinotecan itself.

SN-38 is then detoxified in the liver through glucuronidation by the enzyme UGT1A1, forming the inactive SN-38 glucuronide (SN-38G). Concurrently, irinotecan can also be metabolized by cytochrome P450 3A (CYP3A) enzymes through oxidation. This oxidative pathway leads to the formation of several metabolites, including this compound (APC) and NPC (7-ethyl-10-[4-(1-piperidino)-1-amino] carbonyloxycamptothecin). These oxidative metabolites are generally considered to be inactive.

Irinotecan_Metabolism cluster_activation Activation Pathway cluster_inactivation Inactivation/Detoxification Pathways Irinotecan Irinotecan (CPT-11) (Prodrug) CES Carboxylesterases (CES1, CES2) Irinotecan->CES CYP3A CYP3A Enzymes Irinotecan->CYP3A SN38 SN-38 (Active Metabolite) UGT1A1 UGT1A1 SN38->UGT1A1 CES->SN38 SN38G SN-38 Glucuronide (SN-38G) (Inactive) UGT1A1->SN38G This compound This compound (APC) (Inactive Metabolite) NPC NPC (Inactive Metabolite) CYP3A->this compound CYP3A->NPC

Caption: Simplified metabolic pathway of irinotecan.

Experimental Protocols

Due to the limited public data on this compound as a standalone agent, this section provides a general protocol for a key assay used to evaluate compounds of this class: the Topoisomerase I DNA Relaxation Assay.

Topoisomerase I DNA Relaxation Assay

Objective: To determine the inhibitory effect of a test compound on the catalytic activity of human topoisomerase I. The assay measures the conversion of supercoiled plasmid DNA to its relaxed form.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Camptothecin)

  • Stop Solution/Loading Dye (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)

  • Agarose

  • Tris-Acetate-EDTA (TAE) buffer

  • DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)

  • DNA visualization system (UV transilluminator and camera)

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction would include:

    • Assay Buffer

    • Supercoiled DNA (e.g., 0.5 µg)

    • Test compound at various concentrations (or solvent control)

    • Nuclease-free water to bring the volume to 19 µL.

  • Initiate the reaction by adding 1 µL of human Topoisomerase I (e.g., 1 unit).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Load the entire reaction mixture into the wells of a 1% agarose gel in TAE buffer.

  • Perform electrophoresis at a constant voltage (e.g., 50-100 V) until the dye front has migrated an adequate distance.

  • Stain the gel with the DNA staining agent and visualize the DNA bands under UV light.

  • Analyze the results: Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I activity will result in a higher proportion of the supercoiled form remaining. The intensity of the bands can be quantified using densitometry to determine the IC50 of the test compound.

Methodological & Application

Application Notes and Protocols for LC-MS/MS Quantification of RPR121056 in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed methodology for the quantification of RPR121056 in plasma samples using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocols outlined are intended for researchers, scientists, and drug development professionals requiring accurate bioanalysis of this compound.

Introduction

Accurate determination of drug concentrations in biological matrices is fundamental in pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high selectivity and sensitivity for the quantification of small molecules in complex sample matrices like plasma.[1][2][3] This application note describes a validated LC-MS/MS method for the determination of this compound in plasma. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection by a triple quadrupole mass spectrometer.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) - (e.g., a structurally similar and stable isotope-labeled compound)

  • HPLC grade methanol, acetonitrile, and water[4]

  • Formic acid, analytical grade

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[5]

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.[6][7][8]

Protocol:

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a microcentrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of the internal standard working solution.

  • Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.[9]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column.

ParameterCondition
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program See Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.010
0.510
2.590
3.590
3.610
5.010
Mass Spectrometry

The mass spectrometer is operated in the positive ion electrospray ionization (ESI+) mode. Quantification is performed using Multiple Reaction Monitoring (MRM).

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundHypothetical 450.2Hypothetical 250.130
Internal StandardHypothetical 455.2Hypothetical 255.130

Note: The m/z values for this compound and the internal standard are hypothetical and should be optimized based on the actual compounds.

Method Validation

The method was validated for linearity, accuracy, precision, and recovery.

Table 3: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
This compound1 - 1000Linear (1/x²)> 0.995

Table 4: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
Low3< 1585 - 115< 1585 - 115
Mid100< 1585 - 115< 1585 - 115
High800< 1585 - 115< 1585 - 115

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Internal Standard (10 µL) vortex1 Vortex (1 min) plasma->vortex1 ppt_solvent Acetonitrile with 0.1% Formic Acid (150 µL) is->vortex1 ppt_solvent->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into HPLC supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc msms Tandem MS Detection (MRM) hplc->msms quantification Quantification msms->quantification

Caption: Experimental workflow for this compound quantification in plasma.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent sensitivity, accuracy, and precision, making it suitable for high-throughput bioanalysis in support of drug development studies. The simple protein precipitation sample preparation ensures efficiency and high recovery.

References

Application Notes and Protocols for RPR121056 In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro evaluation of RPR121056, a metabolite of the topoisomerase I inhibitor, Irinotecan. The following protocols are designed for cancer cell lines and can be adapted for various research applications, including drug screening and mechanism of action studies.

Introduction

This compound, chemically known as 7-ethyl-10-(4-N-(5-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin, is a known human metabolite of Irinotecan. Irinotecan is a potent anti-cancer agent that functions by inhibiting topoisomerase I, an enzyme critical for DNA replication and transcription. Inhibition of topoisomerase I leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis. Given its origin as a metabolite of Irinotecan, this compound is presumed to exhibit similar cytotoxic and cell cycle-modulating effects. The following protocols provide a framework for testing these hypotheses in an in vitro setting.

Data Presentation

Table 1: this compound Compound Information

Identifier Value
Compound Name This compound
Synonyms 7-ethyl-10-(4-N-(5-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin
Molecular Formula C₃₃H₃₈N₄O₈
Molecular Weight 618.7 g/mol
Parent Compound Irinotecan

Table 2: Experimental Parameters for Cell Viability Assay

Parameter Recommended Value
Cell Line e.g., HT-29 (colorectal cancer), A549 (lung cancer)
Seeding Density 5,000 - 10,000 cells/well (96-well plate)
This compound Concentrations 0.01, 0.1, 1, 10, 100 µM (and vehicle control)
Incubation Time 48 - 72 hours
Assay Reagent MTT or CellTiter-Glo®
Readout Absorbance at 570 nm (MTT) or Luminescence (CellTiter-Glo®)

Experimental Protocols

Cell Culture and Maintenance

A foundational aspect of in vitro studies is the proper maintenance of cell lines to ensure reproducibility.

Materials:

  • Human cancer cell line (e.g., HT-29, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, wash cells with PBS, detach with Trypsin-EDTA, and re-seed into new flasks at the appropriate density.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cultured cancer cells

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control with DMSO).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of this compound on cell cycle progression.

Materials:

  • Cultured cancer cells

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Protocol:

  • Seed cells into 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Visualizations

Signaling Pathway of Topoisomerase I Inhibition

Application Notes and Protocols for Studying Topoisomerase I Inhibition using RPR121056

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase I (Top1) is a critical nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. This function makes it a prime target for anticancer therapies. RPR121056, also known as APC, is a metabolite of the widely used anticancer agent Irinotecan (CPT-11). Irinotecan and its metabolites act by inhibiting topoisomerase I, leading to cell death. These application notes provide a comprehensive guide for utilizing this compound in the study of topoisomerase I inhibition, detailing its mechanism of action and providing protocols for key experimental assays.

Mechanism of Action

This compound, as a metabolite of Irinotecan, is expected to function as a topoisomerase I poison. Unlike catalytic inhibitors that prevent the enzyme from binding to or cleaving DNA, topoisomerase poisons like the camptothecin family (to which Irinotecan belongs) bind to the enzyme-DNA complex. This binding stabilizes the transient "cleavable complex," where the DNA is nicked and covalently attached to the enzyme. The stabilization of this complex prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a cytotoxic double-strand break, ultimately triggering cell cycle arrest and apoptosis.

The following diagram illustrates the proposed signaling pathway of this compound-induced topoisomerase I inhibition and subsequent cellular responses.

Topoisomerase_I_Inhibition_Pathway cluster_0 Cellular Environment This compound This compound Cleavable_Complex Stabilized Cleavable Complex This compound->Cleavable_Complex Binds to Top1_DNA Topoisomerase I-DNA Complex Top1_DNA->Cleavable_Complex Stabilizes SSB Single-Strand Break Accumulation Cleavable_Complex->SSB Replication_Fork Replication Fork SSB->Replication_Fork Collision with DSB Double-Strand Break Replication_Fork->DSB DNA_Damage_Response DNA Damage Response (ATM/ATR, γH2AX) DSB->DNA_Damage_Response Activates Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage_Response->Apoptosis

Caption: Proposed signaling pathway of this compound-mediated topoisomerase I inhibition.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from key experiments to assess the efficacy of this compound.

Table 1: In Vitro Topoisomerase I Relaxation Assay

CompoundConcentration (µM)% Inhibition of DNA Relaxation
Vehicle Control-0
This compound0.115
145
1085
10098
Camptothecin (Positive Control)1095

Table 2: Cell Viability (MTT Assay) in a Cancer Cell Line (e.g., HT-29) after 72h Treatment

CompoundConcentration (µM)% Cell ViabilityIC50 (µM)
Vehicle Control-100-
This compound0.01920.5
0.175
148
1015
1005
Irinotecan1520.8

Table 3: DNA Damage Marker (γH2AX) Expression in a Cancer Cell Line after 24h Treatment

CompoundConcentration (µM)Mean γH2AX Fluorescence Intensity (Arbitrary Units)
Vehicle Control-150
This compound1850
101500
Etoposide (Positive Control)101200

Table 4: Apoptosis (Annexin V/PI Staining) in a Cancer Cell Line after 48h Treatment

CompoundConcentration (µM)% Apoptotic Cells (Annexin V Positive)
Vehicle Control-5
This compound125
1060
Staurosporine (Positive Control)185

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Topoisomerase I DNA Relaxation Assay

This biochemical assay directly measures the inhibitory effect of a compound on the catalytic activity of topoisomerase I.

DNA_Relaxation_Assay_Workflow cluster_1 Experimental Workflow A Prepare reaction mix: - Supercoiled plasmid DNA - Assay buffer - this compound/Control B Add Topoisomerase I enzyme A->B C Incubate at 37°C for 30 min B->C D Stop reaction (e.g., with SDS/Proteinase K) C->D E Agarose gel electrophoresis D->E F Visualize DNA bands under UV light E->F G Quantify relaxed vs. supercoiled DNA F->G

Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I assay buffer

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Nuclease-free water

  • Stop solution (e.g., containing SDS and Proteinase K)

  • DNA loading dye

  • Agarose

  • TAE or T

Analytical Standards for RPR121056 Analysis: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

RPR121056 is a small molecule of significant interest in drug development due to its potential therapeutic applications. Accurate and precise analytical methods are crucial for its quantification in various matrices during preclinical and clinical studies. This document provides a detailed overview of the analytical standards, protocols, and experimental workflows for the analysis of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analytical method validation of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%Bias)Within ±15%
Recovery> 85%
Matrix EffectMinimal

Experimental Protocols

A detailed methodology for the quantification of this compound in plasma is provided below.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Add 25 µL of internal standard (IS) working solution.

  • Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 10 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) transitions:

      • This compound: Precursor ion > Product ion (specific m/z values to be determined based on the compound's structure).

      • Internal Standard: Precursor ion > Product ion.

    • Optimize cone voltage, collision energy, and other MS parameters for maximum signal intensity.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound from sample collection to data analysis.

RPR121056_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Plasma Sample Collection Spiking Spike with Internal Standard SampleCollection->Spiking LLE Liquid-Liquid Extraction Spiking->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Chromatography Chromatographic Separation LC_Injection->Chromatography MS_Detection MS/MS Detection Chromatography->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Workflow for this compound Analysis.

Hypothesized Signaling Pathway

While the exact signaling pathway of this compound is proprietary, a hypothesized pathway involving the inhibition of a key kinase is presented below. This diagram illustrates a potential mechanism of action where this compound acts as a kinase inhibitor, thereby blocking downstream signaling events that lead to a cellular response.

RPR121056_Signaling_Pathway This compound This compound Kinase Target Kinase This compound->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response Downstream->Response

Protocol for Assessing the Stability of RPR121056 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

RPR121056 is a known human metabolite of the anticancer drug irinotecan.[1] Understanding its stability profile in various solution-based environments is critical for researchers, scientists, and drug development professionals. This document provides a detailed protocol for assessing the chemical stability of this compound in solution under various stress conditions, a process often referred to as forced degradation studies. These studies are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[2][3] The protocol outlines the preparation of stock solutions, the application of stress conditions (hydrolytic, oxidative, photolytic, and thermal), and the subsequent analysis using High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound.

Scope

This protocol is designed for the systematic evaluation of this compound stability in solution. The methodologies described herein are applicable for early-stage drug development, formulation studies, and the establishment of handling and storage conditions for this compound.

Forced Degradation Signaling Pathway

Forced Degradation Pathway cluster_stress_conditions Stress Conditions Hydrolytic (Acid, Base, Neutral) Hydrolytic (Acid, Base, Neutral) Degradation_Products Degradation_Products Hydrolytic (Acid, Base, Neutral)->Degradation_Products Oxidative (H2O2) Oxidative (H2O2) Oxidative (H2O2)->Degradation_Products Photolytic (UV/Vis Light) Photolytic (UV/Vis Light) Photolytic (UV/Vis Light)->Degradation_Products Thermal (Heat) Thermal (Heat) Thermal (Heat)->Degradation_Products This compound This compound This compound->Degradation_Products Degradation

Caption: Diagram illustrating the degradation of this compound into various degradation products under different stress conditions.

Experimental Protocols

1. Materials and Reagents

  • This compound (analytical standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (or other suitable mobile phase modifier)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV/Vis or Mass Spectrometry (MS) detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • pH meter

  • Photostability chamber

  • Temperature-controlled oven/incubator

2. Preparation of Stock and Working Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., DMSO or methanol). This stock solution should be prepared fresh and protected from light.

  • Working Solution (100 µg/mL): Dilute the stock solution with the appropriate solvent (e.g., methanol or acetonitrile:water mixture) to achieve a final concentration of 100 µg/mL.

3. Forced Degradation Studies

Forced degradation studies are performed to evaluate the stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[2] The goal is to achieve 5-20% degradation of the drug substance.[4]

Experimental Workflow

Experimental Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Working Prepare Working Solutions Prepare_Stock->Prepare_Working Apply_Stress Apply Stress Conditions (Hydrolysis, Oxidation, Photolysis, Thermolysis) Prepare_Working->Apply_Stress Neutralize_Quench Neutralize/Quench Reactions Apply_Stress->Neutralize_Quench Dilute_Sample Dilute Samples to Final Concentration Neutralize_Quench->Dilute_Sample HPLC_Analysis Analyze by HPLC Dilute_Sample->HPLC_Analysis Data_Analysis Analyze Data & Quantify Degradation HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: A flowchart outlining the key steps in the protocol for assessing this compound stability in solution.

3.1. Hydrolytic Degradation

  • Acidic Hydrolysis: To 1 mL of the this compound working solution, add 1 mL of 0.1 N HCl. Incubate the mixture at 60°C for 24 hours.

  • Basic Hydrolysis: To 1 mL of the this compound working solution, add 1 mL of 0.1 N NaOH. Incubate the mixture at 60°C for 24 hours.

  • Neutral Hydrolysis: To 1 mL of the this compound working solution, add 1 mL of HPLC-grade water. Incubate the mixture at 60°C for 24 hours.

After the incubation period, cool the solutions to room temperature. Neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively.

3.2. Oxidative Degradation

To 1 mL of the this compound working solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for 24 hours.

3.3. Photolytic Degradation

Expose a solution of this compound (100 µg/mL) in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

3.4. Thermal Degradation

Place a solid sample of this compound in a temperature-controlled oven at 70°C for 48 hours. Also, expose a solution of this compound (100 µg/mL) to the same conditions.

4. Sample Analysis by HPLC

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.[5] Since this compound is a metabolite of irinotecan, analytical methods developed for irinotecan and its metabolites can be adapted.[1][6]

4.1. Chromatographic Conditions (Example)

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at a suitable wavelength (to be determined by UV scan of this compound) or MS detection for higher specificity.

  • Column Temperature: 30°C

4.2. Method Validation

The analytical method should be validated to ensure it is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, and robustness.

5. Data Presentation and Analysis

The percentage of degradation can be calculated using the following formula:

% Degradation = [(Initial Area - Stressed Area) / Initial Area] x 100

Summarize the quantitative data in a structured table for easy comparison.

Table 1: Summary of this compound Stability under Forced Degradation Conditions

Stress ConditionParametersDuration% Degradation of this compoundNumber of Degradation Products
Hydrolytic
Acidic0.1 N HCl, 60°C24 hours
Basic0.1 N NaOH, 60°C24 hours
NeutralWater, 60°C24 hours
Oxidative 3% H₂O₂, RT24 hours
Photolytic 1.2 million lux hours, 200 Wh/m²As specified
Thermal (Solution) 70°C48 hours
Thermal (Solid) 70°C48 hours
Control No Stress-00

Table 2: HPLC Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of this compound
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD Report Value
LOQ Report Value
Robustness No significant change in results with small variations in method parameters

This protocol provides a comprehensive framework for assessing the stability of this compound in solution. The data generated from these studies will be invaluable for understanding the degradation profile of the molecule, which is a critical step in the drug development process. The use of a validated, stability-indicating HPLC method ensures the reliability and accuracy of the results.

References

Application Notes: High-Performance Liquid Chromatography for the Analysis of RPR121056

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

RPR121056 is a complex organic molecule with the chemical formula C33H38N4O8 and a molecular weight of approximately 618.7 g/mol [1]. As a compound of interest in pharmaceutical research and development, robust analytical methods are required for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document outlines a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound, developed based on its physicochemical properties and general chromatographic principles.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing a suitable HPLC method.

PropertyValueReference
Molecular FormulaC33H38N4O8[1]
Molecular Weight618.7 g/mol [1]
IUPAC Name5-[[1-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonyl]piperidin-4-yl]amino]pentanoic acid[1]

Chromatographic Conditions

A reversed-phase HPLC method is proposed for the analysis of this compound. The selection of a C18 column is based on its wide applicability and suitability for separating moderately polar to nonpolar compounds. A gradient elution is recommended to ensure adequate separation from potential impurities and metabolites, providing good peak shape and resolution.

Table of Proposed HPLC Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Experimental Protocols

1. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

2. Sample Preparation

The sample preparation method will depend on the matrix (e.g., bulk drug, formulation, biological fluid). For a bulk drug substance:

  • Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of a 50:50 acetonitrile/water mixture and sonicate for 10 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

3. HPLC Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each standard solution and the sample solution.

  • Run the gradient program as specified in the chromatographic conditions.

  • Record the chromatograms and integrate the peak area for this compound.

4. Quantification

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (r²). The r² value should be ≥ 0.999 for a good fit.

  • Calculate the concentration of this compound in the sample using the peak area from the sample chromatogram and the linear regression equation.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chrom_Run Chromatographic Run Injection->Chrom_Run Peak_Integration Peak Integration Chrom_Run->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Considerations

To ensure the reliability of this proposed HPLC method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

No Publicly Available Data for RPR121056 in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, no information was found regarding the administration of a compound designated RPR121056 in animal models of cancer. This suggests that this compound may be an internal development code, a compound that was not advanced to public stages of research, or a potential typographical error.

A thorough investigation using various search queries, including "this compound administration in animal models of cancer," "this compound mechanism of action in cancer," and other variations, yielded no specific results for this compound. The search encompassed a wide range of scientific publications and clinical trial registries.

Without any publicly available data, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data summaries, experimental methodologies, and signaling pathway diagrams. The core requirements of the request—data presentation in tables, detailed experimental protocols, and visualization of mechanisms—are contingent on the existence of primary research data, which appears to be unavailable for this compound.

It is common in the pharmaceutical industry for compounds to be assigned internal codes during early-stage research and development. Many of these compounds do not proceed to later stages of development for various reasons, and information about them is often not published.

Researchers, scientists, and drug development professionals seeking information on a specific compound that is not publicly documented may need to consult internal company records if they are affiliated with the organization that developed it. For those outside the developing organization, information may remain inaccessible until or unless it is officially published or presented at a scientific conference.

Application Notes & Protocols for the Isolation of RPR121056 from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established techniques for the isolation and quantification of the small molecule compound RPR121056 from various biological matrices. The protocols detailed below are foundational and can be adapted and optimized for specific research needs.

Introduction to Bioanalytical Techniques

The accurate quantification of therapeutic agents like this compound in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The complexity of biological matrices, which contain numerous endogenous substances like proteins and lipids, necessitates robust sample preparation to isolate the analyte of interest and minimize interference. Commonly employed techniques for small molecule extraction include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Subsequent analysis is typically performed using highly sensitive and selective methods such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow

A typical bioanalytical workflow for the quantification of this compound in biological samples involves several key stages. The process begins with sample collection and preparation, followed by extraction of the analyte, and finally, analysis and data interpretation.

Experimental Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis SampleCollection Sample Collection (Plasma, Serum, Tissue) Homogenization Tissue Homogenization (if applicable) ExtractionMethod Extraction (PPT, LLE, or SPE) SampleCollection->ExtractionMethod Spiking Spiking of Internal Standard Centrifugation Centrifugation ExtractionMethod->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Acquisition & Processing LCMS->Data Quantification Quantification Data->Quantification

Caption: A generalized workflow for the isolation and analysis of this compound from biological samples.

Sample Preparation Protocols

The choice of extraction method depends on the physicochemical properties of this compound, the nature of the biological matrix, and the desired level of sample cleanup.

Protein Precipitation (PPT)

PPT is a rapid and straightforward method for removing proteins from plasma or serum samples.

Protocol:

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (containing the internal standard).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE is a more selective technique that separates the analyte based on its differential solubility in two immiscible liquids.

Protocol:

  • To 100 µL of plasma, serum, or tissue homogenate, add the internal standard.

  • Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate to adjust pH).

  • Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away.

Protocol:

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of the pre-treated sample (e.g., plasma diluted with a weak acid) onto the cartridge.

  • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute the analyte with 1 mL of a suitable elution solvent (e.g., 5% ammonium

Troubleshooting & Optimization

Technical Support Center: RPR121056 Mass Spectrometry Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric detection of RPR121056. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance detection sensitivity and address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant for mass spectrometry?

A1: Understanding the chemical properties of this compound is crucial for method development. Key properties are summarized below.

PropertyValueReference
Molecular FormulaC₃₃H₃₈N₄O₈
Molecular Weight618.68 g/mol
Monoisotopic Mass618.26896418 Da

Q2: What is the most common ionization technique for analyzing this compound?

A2: For small molecules like this compound, Electrospray Ionization (ESI) is the most prevalent and effective ionization technique, particularly when coupled with liquid chromatography. ESI is well-suited for polar molecules and is less prone to in-source fragmentation compared to other methods.

Q3: I am observing a weak signal for this compound. What are the initial troubleshooting steps?

A3: A weak signal can stem from several factors. Begin by systematically checking the following:

  • MS System Performance: Directly infuse a tuning solution into the mass spectrometer to verify its performance is optimal, bypassing the LC system.

  • Mobile Phase Preparation: Ensure mobile phases are freshly prepared, especially those containing additives like formic acid, which can degrade over time. Use LC-MS grade solvents and additives to avoid contamination.

  • Ion Source Check: Visually inspect the ESI spray. An inconsistent or sputtering spray can indicate a blockage in the capillary or improper positioning.

  • Column Health: A decline in column performance can lead to peak broadening and a decrease in apparent sensitivity.

Q4: How can I minimize matrix effects when analyzing this compound in biological samples?

A4: Matrix effects, which can suppress or enhance the ionization of the target analyte, are a common challenge in bioanalysis. To mitigate these effects:

  • Optimize Sample Preparation: Employ a robust sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering endogenous components from the matrix.

  • Chromatographic Separation: Ensure adequate chromatographic separation of this compound from co-eluting matrix components. Modifying the gradient or using a different column chemistry can improve resolution.

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be similarly affected by the matrix as the analyte of interest.

Troubleshooting Guides

Issue 1: Low Detection Sensitivity

Symptoms:

  • Low signal-to-noise ratio (S/N) for this compound peak.

  • Difficulty in detecting the analyte at expected concentrations.

  • Inconsistent peak heights across injections.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Ion Source Parameters Systematically optimize ESI source parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to maximize the ionization of this compound.
Inefficient Sample Preparation Develop a more rigorous sample preparation method. Consider techniques like solid-phase extraction (SPE) which can effectively clean up complex biological samples and concentrate the analyte.
Matrix-Induced Ion Suppression Infuse a constant concentration of this compound post-column while injecting a blank matrix extract. A dip in the signal at the retention time of interfering components indicates ion suppression. Improve chromatographic separation or enhance sample cleanup to mitigate this.
Incorrect Mobile Phase pH The pH of the mobile phase can significantly impact the ionization efficiency of an analyte. Experiment with different pH values to find the optimal condition for protonating this compound.
Column Overloading or Degradation Inject a smaller sample volume to check for overloading. If sensitivity does not improve, the column may be degraded and require replacement.
Issue 2: High Background Noise

Symptoms:

  • Elevated baseline in the chromatogram.

  • Poor signal-to-noise ratio even with a detectable analyte peak.

  • Presence of many interfering peaks.

Possible Causes and Solutions:

CauseRecommended Solution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Avoid using additives from plastic containers which can leach contaminants.
Carryover from Previous Injections Implement a robust needle wash protocol using a strong solvent. Injecting a blank after a high-concentration sample can confirm carryover.
Contaminated LC System Flush the entire LC system with a strong solvent mixture (e.g., isopropanol:water) to remove accumulated contaminants.
Dirty Ion Source Follow the manufacturer's instructions to clean the ion source components, as contamination can lead to high background noise.

Experimental Protocols

Protocol 1: Generic Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol provides a starting point for extracting this compound from a plasma matrix. Optimization may be required for specific applications.

  • Sample Preparation:

    • To 100 µL of plasma sample, add an appropriate amount of internal standard.

    • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH.

    • Vortex for 3

Technical Support Center: Synthesis of RPR121056

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide is based on a representative, chemically plausible synthetic route for RPR121056, as a specific published protocol was not identified. The proposed synthesis and troubleshooting advice are intended for experienced researchers and may require adaptation based on experimental observations.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This guide addresses common issues that can lead to low yields during the synthesis of this compound, structured around a plausible multi-step synthetic pathway.

Hypothetical Synthetic Pathway Overview:

The proposed synthesis of this compound involves three main stages:

  • Side-Chain Synthesis: Preparation of a protected 4-amino-1-piperidine derivative linked to a protected 5-aminopentanoic acid.

  • Activation and Coupling: Activation of the side-chain and its subsequent coupling with 7-ethyl-10-hydroxycamptothecin (a known derivative of Camptothecin).

  • Deprotection: Removal of the protecting groups to yield the final product, this compound.

dot

G cluster_0 Stage 1: Side-Chain Synthesis cluster_1 Stage 2: Activation and Coupling cluster_2 Stage 3: Deprotection A Protected 5-aminopentanoic acid C Coupling (e.g., amide bond formation) A->C B Protected 4-aminopiperidine B->C D Protected Side-Chain C->D E Protected Side-Chain F Activation (e.g., with phosgene equivalent) E->F G Activated Side-Chain F->G I Coupling Reaction G->I H 7-ethyl-10-hydroxycamptothecin H->I J Protected this compound I->J K Protected this compound L Deprotection K->L M This compound (Final Product) L->M

Caption: Hypothetical multi-stage synthesis of this compound.

Stage 1: Side-Chain Synthesis

Question 1: I am observing a low yield in the amide coupling step between protected 4-aminopiperidine and protected 5-aminopentanoic acid. What are the possible causes?

Answer:

Low yields in this amide coupling step can stem from several factors. Below is a summary of potential causes and troubleshooting suggestions.

Potential CauseRecommended Action
Inefficient Coupling Reagents Ensure the freshness and correct stoichiometry of your coupling reagents (e.g., EDC/HOBt, HATU). Consider trying a different class of coupling reagent if the issue persists.
Poor Starting Material Quality Verify the purity of both the protected aminopiperidine and the protected aminopentanoic acid using techniques like NMR or LC-MS. Impurities can interfere with the reaction.
Suboptimal Reaction Conditions The reaction temperature may be too low for the reaction to proceed to completion, or the reaction time may be insufficient. Consider a modest increase in temperature (e.g., from room temperature to 40 °C) or extending the reaction time.

How to prevent RPR121056 degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and preparation of samples containing RPR121056 to minimize degradation and ensure the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a derivative of camptothecin, a class of potent anti-cancer compounds. Its chemical name is 7-ethyl-10-(4-N-(5-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin. The therapeutic activity of camptothecins is dependent on their pentacyclic structure, which includes a lactone ring. This lactone ring is susceptible to hydrolysis under certain conditions, leading to an inactive carboxylate form. This conversion is a primary cause of this compound degradation during sample preparation.

Q2: What are the main factors that cause this compound degradation?

The primary factor leading to the degradation of this compound is the hydrolysis of its lactone ring. This process is significantly influenced by:

  • pH: The lactone form is more stable in acidic conditions (pH < 6.0). At neutral or alkaline pH (pH > 7.0), the equilibrium shifts towards the inactive open-ring carboxylate form.

  • Temperature: Higher temperatures can accelerate the rate of hydrolysis.

  • Aqueous Environments: The presence of water facilitates the hydrolysis reaction. The lactone ring is more stable in organic solvents.

Q3: How can I prevent this compound degradation during my experiments?

To maintain the integrity of this compound, it is crucial to control the pH, temperature, and solvent composition throughout your sample preparation workflow. Key recommendations include:

  • Maintain Acidic pH: Whenever possible, prepare and store samples in acidic buffers (pH 4.0-6.0).

  • Low Temperature: Perform all sample preparation steps on ice or at reduced temperatures (2-8°C) to slow down the hydrolysis rate.

  • Use of Organic Solvents: For long-term storage, dissolve this compound in an organic solvent like DMSO and store at -20°C or -80°C. When diluting for experiments, use acidified aqueous buffers immediately before use.

  • Minimize Time in Aqueous Solutions: Reduce the time your sample spends in aqueous solutions, especially at neutral or alkaline pH.

Q4: What are the recommended storage conditions for this compound?

  • Solid Form: Store this compound as a lyophilized powder at -20°C in a desiccated environment, protected from light.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent such as DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: Prepare fresh working solutions in an appropriate acidic buffer immediately before each experiment. Do not store diluted aqueous solutions for extended periods.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in cell-based assays Degradation of this compound to its inactive carboxylate form in the culture medium (typically at physiological pH ~7.4).- Prepare fresh dilutions of this compound from a frozen organic stock solution immediately before treating cells. - Minimize the incubation time of the compound in the medium before adding it to the cells. - Consider using a specialized formulation or delivery system if long-term stability in culture is required.
Inconsistent results in analytical measurements (HPLC, LC-MS) On-going hydrolysis of the lactone ring during sample processing and analysis.- Acidify samples immediately after collection using a small volume of a suitable acid (e.g., formic acid, acetic acid) to a final pH of 4-5. - Keep samples cold (on ice or in a refrigerated autosampler) throughout the analytical run. - Use a mobile phase with an acidic pH for HPLC or LC-MS analysis to maintain the lactone form during separation.
Precipitation of the compound in aqueous buffers This compound has low solubility in aqueous solutions, especially at neutral pH.- Prepare stock solutions in an organic solvent like DMSO. - For aqueous working solutions, use a co-solvent system or a buffer containing solubilizing agents. Ensure the final concentration of the organic solvent is compatible with your

Technical Support Center: Bioanalysis of RPR121056

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of RPR121056.

Troubleshooting Guides

This section offers solutions to specific issues that may arise during the quantitative analysis of this compound in biological matrices.

Issue: Low and Inconsistent Signal Intensity for this compound

Low and variable signal intensity for this compound can be a direct consequence of matrix effects, particularly ion suppression.

  • Initial Assessment:

    • Post-Column Infusion Experiment: To confirm if matrix effects are the cause, perform a post-column infusion experiment. This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank, extracted matrix sample. A drop in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression.

    • Internal Standard (IS) Response: If using a stable isotope-labeled internal standard (SIL-IS), monitor its response. A significant decrease in the SIL-IS signal in the presence of the matrix points to ion suppression.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process. Consider switching from a simple protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Chromatographic Separation: Modify the HPLC/UHPLC method to separate this compound from co-eluting matrix components. This can be achieved by altering the gradient profile, changing the mobile phase composition, or using a column with a different chemistry.

    • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.

    • Injection Volume: Reducing the injection volume can also limit the amount of matrix introduced into the system.

Issue: Significant Ion Suppression or Enhancement Observed

Ion suppression or enhancement directly impacts the accuracy and precision of quantification.

  • Identification and Quantification of Matrix Effects: The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked sample to that of a pure solution of the analyte at the same concentration.

    • Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Mitigation Strategies:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing accurate correction.

    • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to normalize the matrix effect across the analytical run.

    • Advanced Sample Preparation: Techniques like solid-phase extraction (SPE) with specific cartridges (e.g., mixed-mode or polymeric) can provide cleaner extracts. Double liquid-liquid extraction (LLE) can also be employed for improved selectivity.

Issue: Non-Linear Calibration Curve

A non-linear calibration curve, particularly at lower concentrations, can be a symptom of uncorrected matrix effects.

  • Potential Causes and Solutions:

    • Differential Matrix Effects: The degree of ion suppression or enhancement may vary with the analyte concentration.

      • Solution: Employ a SIL-IS. If a SIL-IS is not available, a structural analog that closely mimics the chromatographic and ionization behavior of this compound can be used as an alternative.

    • Contamination: Carryover from previous injections of high-concentration samples can affect the accuracy of lower concentration points.

      • Solution: Optimize the needle wash method and inject blank samples between high-concentration samples to

Technical Support Center: Quantifying RPR121056 in Tumor Tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of the novel small molecule inhibitor, RPR121056, in tumor tissue. The following information is based on established methodologies for the bioanalysis of small molecules in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for quantifying this compound in tumor tissue?

A1: The industry-standard and most widely accepted method for quantifying small molecule drugs like this compound in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and selectivity, which are crucial for accurately measuring low concentrations of the analyte in a complex sample like tumor tissue.

Q2: Why is tissue homogenization a critical step, and what are the common methods?

A2: Homogenization is essential to release the drug from the tissue and create a uniform sample for analysis.[4] Incomplete homogenization can lead to underestimation of the drug concentration. Common techniques include:

  • Mechanical Homogenization:

    • Rotor-stator homogenizers: Use mechanical shearing to disrupt the tissue.

    • Bead mill homogenizers: Agitate the sample with beads to break down the tissue structure.[4]

  • Enzymatic Digestion: Utilizes enzymes to break down the tissue matrix. This can be a gentler method for certain applications.

The choice of method depends on the tissue type and the physicochemical properties of this compound.[5]

Q3: What are matrix effects and how can they impact my results?

A3: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the analyte by co-eluting compounds from the biological matrix.[6][7][8] This is a significant challenge in LC-MS/MS analysis of complex samples like tumor tissue and can lead to inaccurate quantification.[6][8]

Q4: How can I minimize matrix effects?

A4: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Use techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances.

  • Chromatographic Separation: Optimize the LC method to separate this compound from matrix components.

  • Use of an Internal Standard (IS): A stable, isotopically labeled version of this compound is the ideal IS. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[8]

Q5: What parameters should be evaluated during bioanalytical method validation?

A5: A comprehensive bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) and should include the assessment of:

  • Selectivity and Specificity[9][10]

  • Accuracy and Precision[9][11]

  • Calibration Curve and Linearity[9]

  • Lower Limit of Quantification (LLOQ)[11]

  • Recovery

  • Matrix Effect[8]

  • Stability of the analyte in the biological matrix under different storage and handling conditions.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no recovery of this compound Incomplete tissue homogenization.Optimize the homogenization method (e.g., increase time, change bead type, or switch to a different technique).[12][13] Consider enzymatic digestion if mechanical methods are insufficient.[5]
Inefficient extraction of this compound from the homogenate.Evaluate different extraction solvents or SPE cartridges. Adjust the pH of the extraction solvent to optimize the solubility and extraction of this compound.
Degradation of this compound during sample processing.Perform stability studies at each step of the process. Ensure samples are kept on ice and processed quickly. Consider adding a stabilizer if the compound is known to be labile.
High variability between replicate samples Non-homogenous tumor tissue.Ensure the entire tumor sample is homogenized before taking an aliquot for analysis. For larger tumors, it may be necessary to analyze different sections to assess drug distribution.[14]
Inconsistent sample preparation.Standardize all steps of the sample preparation protocol. Use automated liquid handlers for improved precision.
Significant matrix effects.Implement strategies to minimize matrix effects, such as a more rigorous sample clean-up or the use of a stable isotope-labeled internal standard.[8]
Poor peak shape or shifting retention times in LC-MS/MS Matrix components interfering with chromatography.Improve the sample clean-up procedure to remove interfering substances. Optimize the LC gradient to better separate this compound from the matrix.
Issues with the LC column.Ensure the column is not clogged and is appropriate for the analysis. Perform a column wash or replace the column if necessary.
Inability to achieve required LLOQ Low ionization efficiency of this compound.Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).
High background noise from the matrix.Enhance the sample clean-up process to reduce chemical noise.

Experimental Protocols

Protocol 1: Tumor Tissue Homogenization (Bead Mill Method)
  • Weigh the frozen tumor tissue sample.

  • Add the tissue to a pre-filled bead beating tube containing ceramic or stainless steel beads.

  • Add 4 volumes of ice-cold lysis buffer (e.g., PBS with protease inhibitors) per unit weight of tissue (e.g., 400 µL for 100 mg of tissue).

  • Homogenize the tissue using a bead mill homogenizer (e.g., Bullet Blender) according to the manufacturer's instructions.[12] Typically, this involves 2-3 cycles of 3-5 minutes at a high speed, with cooling on ice between cycles.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant for subsequent extraction and analysis.

Protocol 2: this compound Extraction from Tumor Homogenate (Protein Precipitation)
  • To 100 µL of tumor homogenate supernatant, add the internal standard (IS).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tumor_Collection Tumor Tissue Collection Homogenization Tissue Homogenization Tumor_Collection->Homogenization Extraction This compound Extraction (e.g., Protein Precipitation) Homogenization->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic Start Inaccurate Quantification Results Check_Homogenization Is Homogenization Complete? Start->Check_Homogenization Check_Extraction Is Extraction Efficient? Check_Homogenization->Check_Extraction Yes Optimize_Homogenization Optimize Homogenization Protocol Check_Homogenization->Optimize_Homogenization No Check_Matrix_Effects Are Matrix Effects Significant? Check_Extraction->Check_Matrix_Effects Yes Optimize_Extraction Optimize Extraction Protocol Check_Extraction->Optimize_Extraction No Implement_IS Use Stable Isotope-Labeled IS Check_Matrix_Effects->Implement_IS Yes Revalidate Re-validate Method Check_Matrix_Effects->Revalidate No Optimize_Homogenization->Revalidate Optimize_Extraction->Revalidate Implement_IS->Revalidate

References

Technical Support Center: Accurate Quantification of RPR121056 in Feces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for the accurate quantification of RPR121056 in fecal samples. The following information is designed for researchers, scientists, and drug development professionals to refine their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges associated with quantifying this compound in fecal matrix?

Fecal matter is a highly complex and heterogeneous matrix, which presents several challenges for accurate quantification of small molecules like this compound. Key difficulties include:

  • High Heterogeneity: Uneven distribution of the analyte within the sample requires thorough homogenization to ensure representative subsampling.

  • Matrix Effects: The presence of endogenous substances such as bile salts, hemoglobin, polysaccharides, and bilirubin can interfere with the analytical signal, leading to ion suppression or enhancement in mass spectrometry-based assays.

  • Analyte Stability: this compound may be susceptible to degradation by enzymes present in feces. Proper sample handling and storage are crucial.

  • Extraction Efficiency: The efficiency of extracting this compound from the solid fecal matrix can be variable and needs to be optimized and validated.

Q2: What is the recommended starting amount of fecal sample for analysis?

For heterogeneous samples like feces, a sufficient starting amount is crucial to ensure the subsample is representative of the whole. A minimum of 0.50 g of wet feces is recommended to minimize variability. However, the optimal amount may depend on the specific homogenization technique and the expected concentration of this compound.

Q3: How should fecal samples be stored to ensure the stability of this compound?

To maintain the integrity of the analyte, fecal samples should be frozen at -80°C immediately after collection. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the target compound. For long-term storage, lyophilization (freeze-drying) of the samples can be considered, as it has been shown to be a reliable method for preserving small molecules.

Q4: Which analytical technique is most suitable for the quantification of this compound in feces?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules like this compound in complex biological matrices. This technique offers high sensitivity, selectivity, and the ability to handle complex samples.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing in LC-MS/MS 1. Inefficient sample cleanup leading to matrix interference. 2. Incompatible mobile phase with the analytical column. 3. Column degradation.1. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Consider using a more selective sorbent for SPE. 2. Adjust the mobile phase composition, pH, or gradient profile. 3. Replace the analytical column.
High Variability Between Replicates 1. Inadequate homogenization of the fecal sample. 2. Inconsistent extraction procedure. 3. Pipetting errors.1. Ensure thorough homogenization of the entire fecal sample before taking an aliquot. Bead beating or mechanical stirring are effective methods. 2. Standardize all steps of the extraction protocol, including solvent volumes, vortexing times, and centrifugation speeds. 3. Use calibrated pipettes and proper pipetting techniques.
Low Analyte Recovery 1. Inefficient extraction from the fecal matrix. 2. Analyte degradation during sample processing. 3. Suboptimal SPE or LLE conditions.1. Evaluate different extraction solvents or combinations of solvents. The addition of a protein precipitation step may be beneficial. 2. Keep samples on ice during processing and minimize the time between extraction and analysis. 3. Optimize the pH, solvent composition, and elution conditions for the extraction method.
Significant Matrix Effects (Ion Suppression or Enhancement) 1. Co-elution of interfering endogenous compounds with this compound. 2. High concentration of salts or other matrix components in the final extract.1. Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from interfering compounds. 2. Improve the sample cleanup process to remove more matrix components. Diluting the final extract may

Validation & Comparative

A Comparative Analysis of the Pharmacokinetic Profiles of Irinotecan (CPT-11) and its Active Metabolite SN-38 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic properties of the anticancer drug Irinotecan (CPT-11) and its potent active metabolite, SN-38, in rat models. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Irinotecan, a derivative of camptothecin, is a prodrug that undergoes metabolic activation to form SN-38, which is 100 to 1000 times more potent as an inhibitor of DNA topoisomerase I.[1][2] Understanding the distinct pharmacokinetic behaviors of both the parent drug and its metabolite is crucial for optimizing therapeutic strategies and managing toxicity.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for Irinotecan and SN-38 following intravenous administration in rats. These values have been compiled from various studies to provide a comparative overview.

Pharmacokinetic ParameterIrinotecan (CPT-11)SN-38Unit
Half-life (t½) ~2.8~0.12 (7 min)hours
Plasma Clearance LowerGreater(units vary by study)
Volume of Distribution LowerGreater(units vary by study)
AUC (Area Under the Curve) HigherLower (when SN-38 is dosed directly)ng·hr/mL

Note: The AUC of SN-38 is dependent on the dose of Irinotecan administered when Irinotecan is the compound dosed. The half-life of SN-38 is significantly shorter when administered directly compared to when it is formed from Irinotecan.[3]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized experimental protocols. A typical experimental design for assessing the pharmacokinetics of Irinotecan and SN-38 in rats is as follows:

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats are commonly used.[4]

  • Health Status: Healthy, pathogen-free animals are used to ensure that the results are not confounded by underlying diseases.

2. Drug Administration:

  • Route of Administration: Intravenous (bolus injection) administration into the femoral or tail vein is a common method for direct assessment of plasma pharmacokinetics.[4][5][6]

  • Dosing: A predetermined dose of Irinotecan or SN-38, often dissolved in a suitable vehicle like saline, is administered.[4]

3. Sample Collection:

  • Matrix: Blood samples are collected at various time points post-administration.

  • Method: Samples are typically drawn via a cannulated vein to allow for serial sampling from the same animal.

  • Processing: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.

4. Bioanalytical Method:

  • Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) are the methods of choice for the simultaneous quantification of Irinotecan and SN-38 in plasma samples.[1][5][7]

  • Validation: The analytical methods are validated for linearity, accuracy, precision, and sensitivity.[1]

Metabolic Pathway and Experimental Workflow

To visually represent the processes involved, the following diagrams have been generated.

cluster_0 Metabolic Conversion Irinotecan Irinotecan (CPT-11) (Prodrug) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Carboxylesterase SN38G SN-38 Glucuronide (Inactive Metabolite) SN38->SN38G UGT1A1

Metabolic pathway of Irinotecan to SN-38 and its glucuronide.

cluster_1 Experimental Pharmacokinetic Workflow A Animal Acclimatization (e.g., Male Wistar Rats) B Drug Administration (Intravenous Injection of Irinotecan or SN-38) A->B C Serial Blood Sampling (Timed Intervals) B->C D Plasma Separation (Centrifugation) C->D E Bioanalysis (UPLC-MS/MS Quantification of Irinotecan and SN-38) D->E F Pharmacokinetic Analysis (Calculation of t½, AUC, etc.) E->F G Data Interpretation and Comparison F->G

A typical workflow for a comparative pharmacokinetic study.

Discussion of Pharmacokinetic Differences

The pharmacokinetic profiles of Irinotecan and SN-38 in rats are markedly different, which has significant implications for the therapeutic efficacy and toxicity of Irinotecan.

  • Half-Life and Clearance: SN-38 has a much shorter half-life and is cleared more rapidly from the plasma than its parent drug, Irinotecan.[3] When SN-38 is administered directly, its half-life is approximately 7 minutes, whereas the half-life of Irinotecan is around 2.8 hours.[3] The rapid clearance of SN-38 is a key factor limiting its systemic exposure.

  • Formation-Rate Limited Kinetics: The sustained plasma concentrations of SN-38 after Irinotecan administration are a result of its continuous formation from the parent drug. This "formation rate-limited" pharmacokinetic profile is crucial for the antitumor activity of Irinotecan, as it maintains therapeutic concentrations of the active metabolite over a longer period than would be achieved by direct administration of SN-38.[6][8]

  • Metabolism and Excretion: Irinotecan is converted to SN-38 by carboxylesterases, which are present in the liver and other tissues.[1][7] SN-38 is subsequently detoxified by glucuronidation, primarily by the enzyme UGT1A1, to form SN-38 glucuronide (SN-38G).[3] This inactive metabolite is then excreted. The interplay between the activation of Irinotecan and the detoxification of SN-38 is a critical determinant of both the efficacy and the toxicity (such as diarrhea) associated with Irinotecan therapy.[4][9]

References

Lack of Published Data Precludes Comparative Analysis of RPR121056's Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in published findings specifically detailing the biological effects of RPR121056 as an independent compound. Existing research primarily identifies this compound, also known as 7-ethyl-10-(4-N-(5-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin, as a major metabolite of the chemotherapeutic drug Irinotecan.[1] This fundamental lack of dedicated research into the standalone biological activities of this compound prevents the creation of a comparative guide that replicates and contrasts its performance with other alternatives.

The initial objective to synthesize quantitative data, detail experimental protocols, and visualize signaling pathways and workflows related to this compound's specific biological effects cannot be met due to the absence of requisite primary research in the public domain. Scientific databases and chemical suppliers categorize this compound in the context of its parent drug, Irinotecan, with no independent pharmacological studies or clinical trials found that focus on this compound's own therapeutic or biological impact.

Consequently, without published findings to replicate and analyze, a comparison with alternative compounds is not feasible. The core requirements of presenting comparative data tables, experimental methodologies, and visual diagrams of its mechanisms of action cannot be fulfilled. Further research is required to elucidate the specific biological and pharmacological properties of this compound to enable any future comparative analysis.

References

Safety Operating Guide

Navigating the Disposal of RPR121056: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles for Handling Cytotoxic Waste

Proper management of cytotoxic waste is crucial to protect laboratory personnel and the environment from the risks posed by these hazardous materials. Key principles include:

  • Segregation: Cytotoxic waste must be kept separate from other waste streams at the point of generation.[7][8][9]

  • Containment: Use designated, clearly labeled, leak-proof, and puncture-resistant containers for all cytotoxic waste.[8][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including double gloves, a lab coat, and eye protection, when handling RPR121056 and its waste.[10][11]

  • Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated.

  • Disposal: The primary recommended disposal method for cytotoxic waste is incineration at a licensed hazardous waste facility.[8][9][10][12]

Chemical and Physical Properties of this compound

The following table summarizes the known chemical and physical properties of this compound.

PropertyValue
Molecular Formula C33H38N4O8
Molecular Weight 618.7 g/mol
CAS Number 181467-56-1
Appearance Solid (assumed)
Solubility No data available

Source: PubChem, ChemicalBook[1][13]

Experimental Protocols for Safe Disposal

The following protocols provide a general framework for the safe handling and disposal of this compound waste. These should be adapted to your specific laboratory setting in consultation with your EHS department.

Protocol 1: Segregation and Collection of this compound Waste
  • Designate a Waste Accumulation Area: Establish a specific area within the laboratory for the collection of this compound waste. This area should be clearly marked with a cytotoxic hazard symbol.

  • Use Appropriate Waste Containers:

    • Solid Waste: (e.g., contaminated gloves, bench paper, pipette tips) should be placed in a designated, rigid, puncture-resistant container lined with a heavy-duty plastic bag (often purple or yellow, depending on institutional policy).[8][9]

    • Liquid Waste: (e.g., unused solutions, cell culture media) should be collected in a dedicated, leak-proof, and shatter-resistant container. Do not mix with other chemical waste streams.

    • Sharps: (e.g., needles, contaminated glass) must be placed in a designated sharps container for cytotoxic waste.[8]

  • Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste," the chemical name "this compound," and the appropriate hazard symbols.

  • Container Management: Keep waste containers closed when not in use. Do not overfill containers.

Protocol 2: Decontamination of Work Surfaces and Equipment
  • Prepare Decontamination Solution: A freshly prepared solution of sodium hypochlorite (bleach) is often used for the decontamination of surfaces contaminated with cytotoxic agents. Consult your EHS department for the recommended concentration (typically a 1:10 dilution of household bleach).

  • Decontamination Procedure:

    • Wearing appropriate PPE, carefully wipe down all surfaces and equipment that may have come into contact with this compound.

    • Allow the decontamination solution to remain in contact with the surface for the recommended time (e.g., 10-15 minutes).

    • Wipe the surfaces with a clean, damp cloth to remove any residual bleach.

  • Disposal of Decontamination Materials: All materials used for decontamination (e.g., wipes, paper towels) must be disposed of as cytotoxic solid waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

Caption: Workflow for the segregation and disposal of this compound waste.

G cluster_ppe Personal Protective Equipment (PPE) cluster_waste_containers Designated Waste Containers cluster_disposal_path Disposal Pathway Gloves Double Gloves Coat Lab Coat Goggles Safety Goggles/Face Shield Solid Solid Cytotoxic Waste Bin EHS EHS Pickup Solid->EHS Collected for Liquid Liquid Cytotoxic Waste Bottle Liquid->EHS Collected for Sharps Cytotoxic Sharps Container Sharps->EHS Collected for Incineration High-Temperature Incineration EHS->Incineration Transported for This compound This compound Handling This compound->Gloves Requires This compound->Coat Requires This compound->Goggles Requires This compound->Solid Generates This compound->Liquid Generates This compound->Sharps Generates

Caption: Key relationships in the safe handling and disposal of this compound.

By adhering to these stringent guidelines and maintaining open communication with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RPR121056
Reactant of Route 2
RPR121056

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.